molecular formula C10H8N2O2S B1298805 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole CAS No. 39541-91-8

2-Methyl-4-(3-nitrophenyl)-1,3-thiazole

Cat. No.: B1298805
CAS No.: 39541-91-8
M. Wt: 220.25 g/mol
InChI Key: VWKXLZKNKFOCCW-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-nitrophenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a nitrophenyl group and a methyl group in the structure of this compound makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-nitrophenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated thiazole derivatives.

Scientific Research Applications

2-Methyl-4-(3-nitrophenyl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(3-nitrophenyl)-1,3-oxazole: Similar structure but contains an oxygen atom instead of sulfur.

    2-Methyl-4-(3-nitrophenyl)-1,3-imidazole: Contains two nitrogen atoms in the ring instead of sulfur and nitrogen.

    2-Methyl-4-(3-nitrophenyl)-1,3-isothiazole: Similar structure but with a different arrangement of sulfur and nitrogen atoms.

Uniqueness

2-Methyl-4-(3-nitrophenyl)-1,3-thiazole is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-4-(3-nitrophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-7-11-10(6-15-7)8-3-2-4-9(5-8)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKXLZKNKFOCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-3'-nitroacetophenone (5 g, 20.5 mmol) and thioacetamide (1.4 g, 18.6 mmol). in glacial acetic acid (50 ml) is heated to reflux over night. After cooling the precipitate is filtered off, washed with water and dried to yield 2-methyl-4-(3-nitrophenyl)thiazole (3.47 g, 85%). Mp 87-88° C. This product is hydrogenated as described in Example 4 to yield 2n quantitatively. Mp 80-81° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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